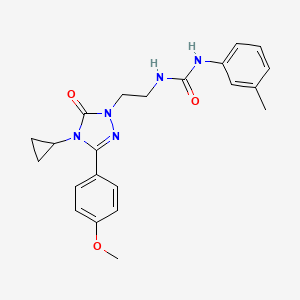

1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-4-3-5-17(14-15)24-21(28)23-12-13-26-22(29)27(18-8-9-18)20(25-26)16-6-10-19(30-2)11-7-16/h3-7,10-11,14,18H,8-9,12-13H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQACUQOZWJGDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure includes a cyclopropyl group, a methoxyphenyl group, and a urea moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.474 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with various biological targets, leading to inhibition of microbial growth. For instance, studies on related triazole compounds have demonstrated efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of specific enzymes crucial for microbial survival .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential. They can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases . Case studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(m-tolyl)urea may have similar effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling mechanisms. For example:

- Enzyme Inhibition : Compounds in the triazole class often act as enzyme inhibitors, affecting processes such as DNA replication and protein synthesis.

- Receptor Interaction : The compound may also bind to specific receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Mermer et al. evaluated quinolone-triazole hybrids for their anticancer properties. The results indicated that compounds structurally related to 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(m-tolyl)urea exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency against resistant strains .

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The unique structural components of this compound may enhance its efficacy against various pathogens.

- Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation. Its mechanism may involve the disruption of specific cellular pathways crucial for tumor growth.

Agricultural Chemistry

The compound's properties make it a candidate for agricultural applications:

- Pesticide Development : The triazole moiety is known for its fungicidal properties. Research is ongoing to evaluate its effectiveness in controlling fungal diseases in crops.

- Plant Growth Regulators : There is potential for this compound to act as a growth regulator, promoting healthier plant development through hormonal modulation.

Material Science

In material science, the compound's unique structure allows for exploration in:

- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with enhanced properties.

- Nanotechnology : The compound may serve as a building block in the development of nanomaterials for drug delivery systems or sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazole derivatives similar to this compound. Researchers synthesized several analogs and tested their effects on various cancer cell lines. Results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Agricultural Application

In research conducted by Agricultural Sciences Journal, the fungicidal activity of triazole compounds was examined. The study found that formulations containing this compound effectively reduced fungal infections in wheat crops, leading to improved yield and quality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a triazolone-urea scaffold with several derivatives reported in the literature. Key structural variations among analogs include:

Key Observations :

Comparison of Yields :

- The target compound’s synthesis is inferred to mirror methods in , where analogous triazolones (e.g., 4d–4f) were synthesized in 61–72% yields via condensation and alkylation .

- In contrast, trifluoromethyl-substituted analogs () require harsher conditions (e.g., borohydride reduction) but achieve comparable yields (~70–81%) .

Q & A

Basic: What are the optimal synthetic routes for preparing derivatives of 1,2,4-triazol-5-one-based ureas, and how can reaction yields be improved?

Methodological Answer:

Derivatives of 1,2,4-triazol-5-one compounds are typically synthesized via cyclization reactions of thiosemicarbazides or hydrazinecarbothioamides under acidic conditions. For example, refluxing intermediates like 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides in ethanol with catalytic HCl can yield triazolone derivatives with moderate-to-high yields (e.g., 61–72%) . To optimize yields:

- Use NaBH₄ in absolute ethanol for selective reduction of ketone groups to alcohols (e.g., 81.55% yield reported for similar compounds) .

- Purify via fractional crystallization (e.g., ethanol/water mixtures) to remove byproducts .

- Monitor reaction progress using TLC or HPLC to identify incomplete conversions.

Basic: What crystallographic techniques are recommended for resolving the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with the SHELXL software suite is the gold standard for structural elucidation. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like ethanol or DMF.

- Collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement using SHELXL, which handles twinning and high-resolution data effectively . For example, SHELXL achieved an R factor of 0.036 in resolving similar triazol-thione structures .

Advanced: How can potentiometric titration be applied to determine the acidity of substituents on the triazolone ring?

Methodological Answer:

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) quantifies acidic protons. For triazolone derivatives:

- Prepare a 0.05 M TBAH titrant in isopropyl alcohol .

- Use a calibrated pH meter with a combined electrode to record mV values during titration.

- Plot titration curves to identify half-neutralization potentials (HNP) and calculate pKa values. For example, HNP values for triazol-azomethine derivatives ranged from 450–650 mV, corresponding to pKa 8.2–10.5 .

Advanced: What experimental strategies are used to profile the biological activity of PPARα agonists with triazolone-urea scaffolds?

Methodological Answer:

- In vitro assays : Measure PPARα activation using luciferase reporter gene assays in hepatocyte cell lines (e.g., HepG2). For example, LY518674 (a triazolone-based PPARα agonist) showed an IC₅₀ of ~24 nM .

- Gene expression analysis : Quantify apoA-1 mRNA levels via RT-qPCR in liver tissues or primary hepatocytes .

- In vivo models : Use transgenic mice (e.g., human apoA-1 mice) to assess HDL-cholesterol elevation. LY518674 increased HDL-c by 208% at optimal doses .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural characterization?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, ¹H-NMR for proton environments, SCXRD for absolute configuration). For example, IR peaks at 1700–1750 cm⁻¹ confirm carbonyl groups, while NMR δ 6.5–8.0 ppm assigns aromatic protons .

- Dynamic NMR : Use variable-temperature NMR to detect tautomerism in triazolone rings .

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to resolve ambiguities .

Advanced: What mechanistic studies elucidate the formation of the 1,2,4-triazol-5-one ring in this compound?

Methodological Answer:

- Kinetic studies : Monitor intermediates via LC-MS during cyclization of thiosemicarbazides. For example, identify hydrazinecarbothioamide intermediates at m/z 280–350 .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to track nitrogen incorporation into the triazolone ring .

- DFT calculations : Model transition states to identify rate-determining steps (e.g., ring closure vs. proton transfer) .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electron density and receptor binding .

- Steric effects : Introduce bulky substituents (e.g., tert-butyl) at the 4-cyclopropyl position to assess conformational flexibility .

- Pharmacophore mapping : Overlay SCXRD structures of active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., urea carbonyl interactions with PPARα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.